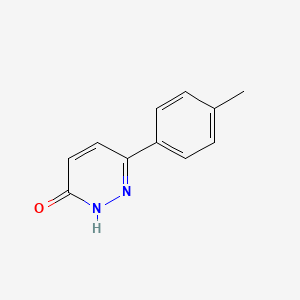

6-(4-Methylphenyl)pyridazin-3-ol

Description

6-(4-Methylphenyl)pyridazin-3-ol (CAS: 2166-32-7) is a pyridazinone derivative featuring a hydroxyl group at position 3 and a 4-methylphenyl substituent at position 6 of the pyridazine ring. It is also referred to as 6-(4-Methylphenyl)-3(2H)-pyridazinone or 6-p-Tolyl-2H-pyridazin-3-one . The compound is synthesized via cyclocondensation reactions, often involving phenylhydrazine and substituted diketones, followed by crystallization . Key spectral characteristics include IR absorption bands for C=O (1713 cm⁻¹) and C=N (1674 cm⁻¹), with a high melting point of 306°C .

Pyridazinones are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects. Structural modifications to the pyridazine core or its substituents can significantly alter physicochemical properties and bioactivity.

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARMXWJBFDZFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350745 | |

| Record name | 6-(4-methylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-32-7 | |

| Record name | p-Tolylpyridazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-methylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-methylphenyl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)pyridazin-3-ol typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired pyridazin-3-ol derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the pyridazin-3-ol to its dihydropyridazine form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines, depending on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for various pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of pyridazinones, including 6-(4-Methylphenyl)pyridazin-3-ol, exhibit anticancer properties. Studies have shown that certain substitutions on the pyridazine ring can enhance cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and SKOV-3 (ovarian cancer) .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in vivo, with some derivatives showing potent activity without significant side effects on gastric mucosa .

- Analgesic Effects : In animal models, related pyridazinone derivatives have been shown to reduce pain responses significantly, indicating potential use in pain management therapies .

Biological Research

The compound has been investigated for its role as an enzyme inhibitor or receptor modulator:

- Enzyme Interaction : The hydroxyl group in this compound can form hydrogen bonds with active sites of enzymes, potentially modulating their activity .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific studies are still needed to confirm these effects .

Case Study 1: Anticancer Activity

A series of pyridazinone derivatives were synthesized and tested against various cancer cell lines. One study reported that certain derivatives showed high potency against leukemia (HL-60) and breast cancer (BT-549), with GI50 values less than 2 µM. These findings highlight the potential of this compound and its derivatives as candidates for further development as anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of pyridazinone derivatives, one compound exhibited comparable effects to celecoxib in a rat model of paw edema. This suggests that modifications to the structure of this compound could lead to effective anti-inflammatory drugs .

Industrial Applications

Beyond medicinal chemistry, this compound may serve as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The hydroxyl group can participate in nucleophilic attacks, making it useful in synthetic organic chemistry.

- Electrophilic Aromatic Substitution : The aromatic nature of the phenyl group allows for further derivatization, which can lead to new compounds with tailored properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations:

- Substituent Bulk : The introduction of a hydroxymethyl group (compound in ) lowers the melting point (227–229°C vs. 306°C) due to reduced crystallinity.

- Functional Group Impact : Replacing -OH with -SH () increases nucleophilicity, which may influence reactivity in drug conjugation or metal chelation.

Spectral and Structural Analysis

IR Spectroscopy :

- Crystallography: Pyridazinones with planar structures (e.g., this compound) exhibit strong π-π stacking, contributing to high melting points .

Biological Activity

6-(4-Methylphenyl)pyridazin-3-ol is a derivative of pyridazine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative disorders, anti-inflammatory responses, and as a potential anti-cancer agent. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of substituted phenyl groups with pyridazine derivatives. The structural modifications at the phenyl ring significantly influence the biological activity of the compound. For instance, modifications such as methoxy or chloro substitutions have been shown to enhance activity against specific targets like monoamine oxidase (MAO) enzymes .

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound has been identified as a reversible and competitive inhibitor, with an IC50 value indicating strong selectivity for MAO-B over MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MAO-B | 0.013 | High |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Preliminary findings suggest that this compound can inhibit cell proliferation in leukemia and breast cancer models, demonstrating GI50 values less than 2 µM . Further investigations into its mechanism of action are warranted to elucidate its efficacy in cancer therapy.

| Cell Line | GI50 (µM) |

|---|---|

| HL-60 (Leukemia) | <2 |

| BT-549 (Breast Cancer) | <2 |

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyridazine derivatives, including this compound, have been documented through assays measuring cytokine production in stimulated cells. The compound has shown significant inhibition of IL-β production in HL-60 cells stimulated with lipopolysaccharide, indicating its potential use in treating inflammatory diseases .

| Assay | Result |

|---|---|

| IL-β Production Inhibition | Significant |

Case Studies

Several case studies have highlighted the therapeutic potential of pyridazine derivatives:

- Neurodegenerative Disorders : A study focused on the neuroprotective effects of MAO inhibitors revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

- Cancer Treatment : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis and inhibit tumor growth, warranting further exploration in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.